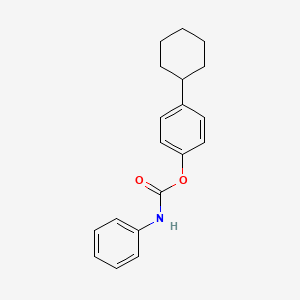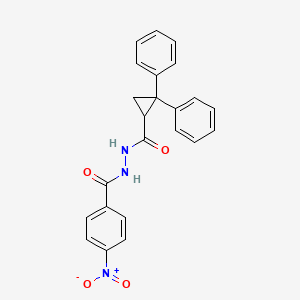![molecular formula C25H31NO B3829026 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL](/img/structure/B3829026.png)
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL
Overview
Description
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL is a complex organic compound with a molecular formula of C25H31NO. It is characterized by the presence of a naphthol group and a trimethyladamantane moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL typically involves a multi-step process. One common method is the one-pot multicomponent reaction, where aromatic aldehydes, amines, and naphthalen-2-ol are reacted in the presence of a catalyst such as silica sulfuric acid (SSA). The reaction is carried out in glycerol at temperatures ranging from 70-80°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Molecular docking studies have shown its potential to bind with drug targets, suggesting pathways for its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-{[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-OL: Similar structure with a pyrimidine moiety.
1-[(E)-{[(5-Methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-OL: Contains a thiazole group.
Uniqueness
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL is unique due to the presence of the trimethyladamantane moiety, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-[(3,5,7-trimethyl-1-adamantyl)methyliminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-22-11-23(2)13-24(3,12-22)16-25(14-22,15-23)17-26-10-20-19-7-5-4-6-18(19)8-9-21(20)27/h4-10,27H,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJRBVBYBJMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CN=CC4=C(C=CC5=CC=CC=C54)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)




![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![4-phenyl-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3828989.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)
![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
